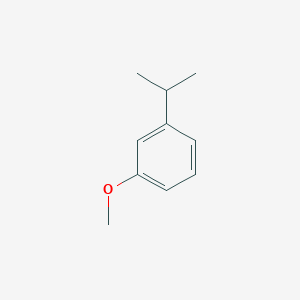
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)-
Description
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- is an organic compound commonly used in scientific research. It is also known as ethyl 2,4-dimethyl-2-pentenoate . This colorless liquid possesses a fruity odor .
Synthesis Analysis
The synthesis of this compound involves the esterification of 2,4-dimethyl-2-pentenoic acid with ethanol . The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid . The resulting product is the ethyl ester of 2,4-dimethyl-2-pentenoic acid .
Molecular Structure Analysis
The molecular formula of ethyl (2E)-2,4-dimethyl-2-pentenoate is C9H16O2 . Its structure consists of a five-carbon chain with a double bond between the second and third carbon atoms. The ester group is attached to the third carbon, and the methyl groups are positioned at the second and fourth carbons .
Physical And Chemical Properties Analysis
Propriétés
Numéro CAS |
21016-46-6 |
|---|---|
Nom du produit |
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
ethyl (E)-2,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6-7H,5H2,1-4H3/b8-6+ |
Clé InChI |
AAYYTNPAPOADFH-SOFGYWHQSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C(C)C)/C |
SMILES |
CCOC(=O)C(=CC(C)C)C |
SMILES canonique |
CCOC(=O)C(=CC(C)C)C |
Autres numéros CAS |
21016-46-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

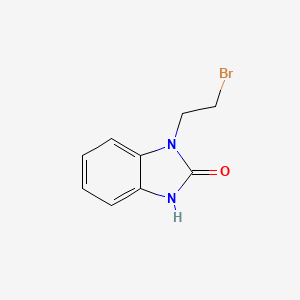
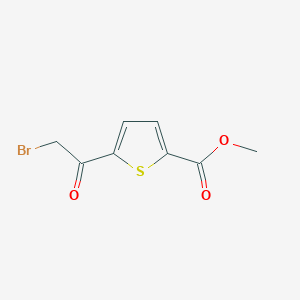
![N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine](/img/structure/B1600687.png)
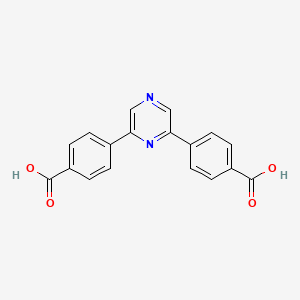

![Ethanol-2-[(6-amino-2-napthalenyl)-sulfonyl]-hydrogen sulfate](/img/structure/B1600690.png)
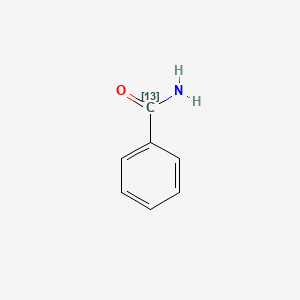
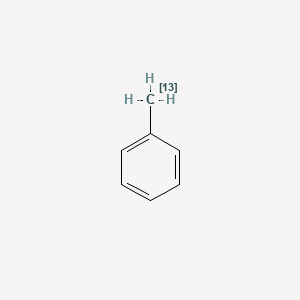

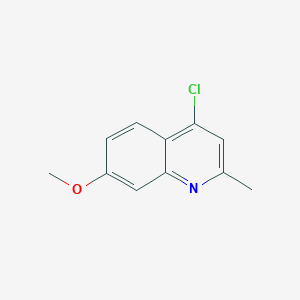
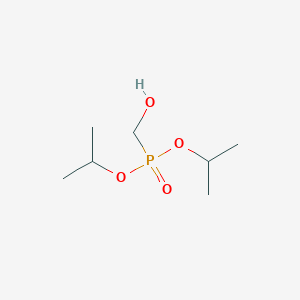

![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)
